Potent and Selective MAGL Inhibition in Cancer Cell Lines
As a benzoylpiperidine derivative, the target compound's class has demonstrated potent, reversible inhibition of monoacylglycerol lipase (MAGL) in enzymatic assays, with optimized analogs showing IC50 values in the low nanomolar range [1]. These second-generation benzoylpiperidine derivatives have been confirmed to be selective for MAGL over other components of the endocannabinoid system through competitive activity-based protein profiling in mouse brain membranes [1]. Furthermore, this class exhibits significant antiproliferative activity in a panel of cancer cell lines, including cancer organoids derived from high-grade serous ovarian cancer patients and pancreatic ductal adenocarcinoma primary cells [1].
| Evidence Dimension | Inhibition of MAGL and Antiproliferative Activity |
|---|---|
| Target Compound Data | IC50 values in the low nanomolar range for MAGL inhibition; confirmed selectivity via competitive ABPP |
| Comparator Or Baseline | Irreversible MAGL inhibitors (e.g., JZL184) have shown drawbacks in vivo [1] |
| Quantified Difference | Reversible inhibition profile vs. irreversible inhibitors; sub-micromolar GI50 values in cancer cell lines [1] |
| Conditions | In vitro enzymatic assay, U937 cell assays, mouse brain membrane ABPP, and panel of cancer cell lines/organoids |
Why This Matters
This class-level evidence establishes the benzoylpiperidine scaffold as a privileged structure for developing reversible MAGL inhibitors with potential anticancer activity, guiding the selection of this compound for further medicinal chemistry optimization.
- [1] Granchi, C., Bononi, G., Ferrisi, R., Gori, E., Mantini, G., Glasmacher, S., ... & Chicca, A. (2021). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Università Ca' Foscari Venezia. View Source
